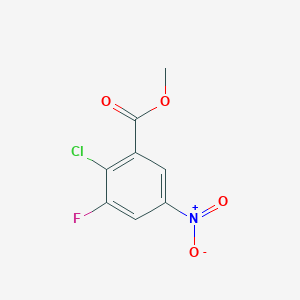

Methyl 2-chloro-3-fluoro-5-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPLMIZXZBMLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208950 | |

| Record name | Benzoic acid, 2-chloro-3-fluoro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256260-39-5 | |

| Record name | Benzoic acid, 2-chloro-3-fluoro-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256260-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-3-fluoro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Chloro 3 Fluoro 5 Nitrobenzoate

Retrosynthetic Analysis of the Methyl 2-chloro-3-fluoro-5-nitrobenzoate Molecular Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection strategy involves the ester linkage, a common and reliable bond formation in organic synthesis. This leads to the immediate precursor, 2-chloro-3-fluoro-5-nitrobenzoic acid, and methanol (B129727).

Further deconstruction of 2-chloro-3-fluoro-5-nitrobenzoic acid focuses on the introduction of the nitro group, which is typically installed via an electrophilic aromatic substitution reaction. This retrosynthetic step points to 2-chloro-3-fluorobenzoic acid as a key intermediate. The synthesis of this di-halogenated benzoic acid can be envisioned from simpler precursors, such as 2-chloro-3-fluorotoluene, which can be oxidized to the corresponding carboxylic acid. Alternatively, functional group interconversions on a pre-existing benzene (B151609) ring with appropriate directing groups can also be considered. This systematic deconstruction allows for the identification of plausible synthetic pathways and highlights the critical transformations required for the successful synthesis of the target molecule.

Precursor Identification and Elaboration of Synthetic Strategies for Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section outlines the synthetic strategies for 2-chloro-3-fluoro-5-nitrobenzoic acid and its subsequent esterification.

Synthesis of 2-chloro-3-fluoro-5-nitrobenzoic Acid and its Derivatives

The synthesis of the pivotal intermediate, 2-chloro-3-fluoro-5-nitrobenzoic acid, requires a carefully orchestrated sequence of reactions. A plausible and efficient route commences with the nitration of a suitable di-substituted benzene derivative. For instance, starting with 2-chloro-3-fluorotoluene, a selective nitration can be achieved. The directing effects of the chloro and fluoro groups, being ortho-, para-directing, and the methyl group, also an ortho-, para-director, must be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the C5 position. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to minimize the formation of undesired isomers.

Following the successful nitration to yield 2-chloro-3-fluoro-5-nitrotoluene, the next crucial step is the oxidation of the methyl group to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction conditions, including temperature and reaction time, must be optimized to ensure complete oxidation without causing degradation of the aromatic ring or loss of the other functional groups.

An alternative approach involves the direct nitration of 2-chloro-3-fluorobenzoic acid. However, the electron-withdrawing nature of the carboxylic acid group, which is a meta-director, would direct the incoming nitro group to the C5 position, which is meta to the carboxyl group and also influenced by the ortho, para-directing halogens. The deactivating nature of the substituents makes this nitration reaction more challenging, often requiring harsher conditions.

A documented synthesis for a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, involves the nitration of 2-chloro-4-fluorobenzoic acid with a mixed acid solution. This suggests that direct nitration of a di-halogenated benzoic acid is a viable strategy. google.com Another relevant synthesis is that of 2-fluoro-3-nitrobenzoic acid, which can be prepared from o-methylphenol through a multi-step process involving nitration, chlorination, fluorination, and finally, oxidation. wipo.int These examples provide valuable precedent for the development of a robust synthesis of 2-chloro-3-fluoro-5-nitrobenzoic acid.

Optimized Esterification Techniques for Methyl Ester Formation

The final step in the synthesis of this compound is the esterification of 2-chloro-3-fluoro-5-nitrobenzoic acid with methanol. The Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of the alcohol (methanol in this case) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.comtruman.edu The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol.

To enhance the efficiency of the esterification, particularly with sterically hindered or electronically deactivated benzoic acids, alternative methods can be employed. The use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to the more reactive acid chloride, followed by reaction with methanol, is a high-yielding approach. nih.gov This method avoids the equilibrium limitations of the Fischer esterification.

Furthermore, a variety of solid acid catalysts have been developed for esterification, offering advantages in terms of ease of separation and reusability. dergipark.org.tr These include ion-exchange resins, zeolites, and supported metal oxides. For instance, a continuous process for preparing benzoic acid esters using alkyl titanates as catalysts has been reported. google.com The choice of the optimal esterification technique will depend on factors such as the scale of the reaction, the purity requirements of the final product, and environmental considerations. A typical industrial method for a similar compound involves the use of thionyl chloride in methanol under reflux, achieving yields often exceeding 90%.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Production

Achieving high yield and purity in the synthesis of this compound is critically dependent on the fine-tuning of reaction conditions for each synthetic step. This includes the judicious selection of catalysts, solvents, and temperature profiles.

Catalyst Selection and Mechanistic Optimization in Esterification and Aromatic Functionalization

In the context of aromatic functionalization, specifically the nitration step, the choice of catalyst is paramount for controlling regioselectivity. The classic nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution. masterorganicchemistry.com The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For precursors like 2-chloro-3-fluorobenzoic acid, the interplay between the meta-directing carboxylic acid and the ortho, para-directing halogen atoms dictates the position of nitration.

In recent years, solid acid catalysts, such as zeolites, have been explored for nitration reactions to improve selectivity and reduce the environmental impact associated with strong mineral acids. google.comresearchgate.net These catalysts can offer shape-selective nitration, favoring the formation of specific isomers due to the constrained environment within their pores.

For the esterification step, both homogeneous and heterogeneous acid catalysts are effective. While traditional mineral acids like sulfuric acid are cost-effective, they can lead to side reactions and purification challenges. dergipark.org.tr Heterogeneous catalysts, such as Amberlyst-15, offer the advantage of easy removal from the reaction mixture by simple filtration. Metal-based catalysts, including tin(II) compounds and organic titanates, are also employed, particularly at higher temperatures, as they tend to produce fewer by-products from the alcohol. google.comgoogle.com The selection of the appropriate catalyst is crucial for maximizing the conversion of the carboxylic acid to its methyl ester while minimizing the formation of impurities.

Refined Solvent Systems and Temperature Control for Targeted Transformations

The choice of solvent can significantly influence the rate and selectivity of both nitration and esterification reactions. In aromatic nitration, the solvent polarity can affect the stability of the reaction intermediates and the transition states, thereby influencing the isomer distribution of the product. acs.org While nitration is often carried out in the nitrating acid mixture itself, the use of co-solvents can sometimes be advantageous.

For the esterification reaction, using an excess of the alcohol (methanol) as both a reactant and a solvent is a common and effective strategy, particularly for the Fischer esterification. This approach helps to drive the equilibrium towards the product side. In cases where the starting carboxylic acid has limited solubility in methanol, a co-solvent such as toluene (B28343) may be used to facilitate the reaction.

Temperature control is a critical parameter throughout the synthesis. Aromatic nitration is a highly exothermic process, and careful temperature management is essential to prevent over-nitration and the formation of undesired by-products. Reactions are often carried out at low temperatures to ensure selectivity. youtube.com Similarly, in the esterification reaction, the temperature needs to be controlled to achieve a reasonable reaction rate without causing decomposition of the reactants or products. The optimal temperature will depend on the specific esterification method and catalyst being used. For instance, Fischer esterifications are typically carried out at the reflux temperature of the alcohol, while reactions involving more reactive intermediates like acid chlorides may be performed at lower temperatures.

Exploration of Alternative and Green Synthetic Approaches for this compound Synthesis

In the pursuit of more efficient, safer, and environmentally benign chemical manufacturing, researchers are continuously exploring advanced synthetic methodologies. For the preparation of this compound, moving beyond traditional batch processing offers significant advantages. Green chemistry principles, such as waste reduction, energy efficiency, and the use of less hazardous substances, are central to these alternative approaches. Methodologies like microwave-assisted synthesis, flow chemistry, and photochemical reactions are at the forefront of this evolution, promising to enhance the sustainability of producing this key chemical intermediate.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering substantial reductions in reaction times compared to conventional heating methods. ajrconline.orgajchem-a.com This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, which can lead to higher yields, improved product purity, and enhanced selectivity. ajchem-a.comscilit.com The principle involves the interaction of the electric field component of microwaves with polar molecules or ions in the reaction mixture, causing rapid rotation and friction, which generates heat. ajrconline.orgorganic-chemistry.org

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the application of this technology can be inferred from its successful use in analogous reactions, such as esterifications and nitrations of aromatic compounds. For instance, the esterification of a substituted benzoic acid, a key step in the synthesis, can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours of reflux. ajchem-a.com Similarly, microwave heating can be applied to the nitration step, potentially reducing the required amount of corrosive acids and shortening the reaction duration, thereby minimizing the formation of thermal degradation byproducts.

The benefits of MAOS are particularly notable for reactions that are typically slow or require high temperatures, leading to significant energy savings and increased throughput. nih.gov The precise temperature control available in modern microwave reactors also contributes to more reproducible and cleaner reaction profiles.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Hydrolysis of Benzyl Chloride | ~35 minutes | 3 minutes | ajchem-a.com |

| Synthesis of p-acetamidobenzenesulphonyl chloride | ~30 minutes | 10 minutes | ajrconline.org |

| Esterification (Benzoic Acid + n-propanol) | > 1 hour (typical) | 6 minutes | ajchem-a.com |

| Amination of 2-chloro-5-nitrobenzoic acid | Several hours | 5-30 minutes | nih.gov |

Photochemical and Flow Chemistry Methodologies

Flow Chemistry:

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability, particularly for hazardous reactions like nitration. ewadirect.comresearchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes or microchannels where they mix and react. vapourtec.com This setup provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. soton.ac.uk

The nitration of aromatic compounds is highly exothermic and often uses corrosive and dangerous reagents like concentrated nitric and sulfuric acids, posing significant safety risks in large-scale batch reactors (e.g., localized hot spots, risk of thermal runaway). vapourtec.comsoton.ac.uk Flow chemistry mitigates these risks due to the small reaction volume at any given time and the high surface-area-to-volume ratio of the reactor, which allows for extremely efficient heat dissipation. ewadirect.comresearchgate.net This precise temperature control can lead to improved regioselectivity and higher yields of the desired product, this compound, while minimizing the formation of unwanted isomers. soton.ac.uk

Furthermore, flow systems can be automated for continuous production, increasing productivity and reproducibility. researchgate.net The integration of in-line purification and analysis tools can streamline the entire manufacturing process, from reactants to the final, purified product.

| Parameter | Benefit in Flow Chemistry | Reference |

|---|---|---|

| Safety | Small reaction volumes and superior heat transfer minimize the risk of thermal runaway and explosions. | ewadirect.comvapourtec.com |

| Temperature Control | High surface-area-to-volume ratio allows for precise and rapid control of the reaction temperature. | vapourtec.comsoton.ac.uk |

| Yield & Selectivity | Accurate control over stoichiometry and temperature often leads to higher product yields and reduced byproduct formation. | ewadirect.comsoton.ac.uk |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). | researchgate.net |

| Efficiency | Reduced reaction times and potential for automation lead to higher throughput and lower operational costs. | researchgate.netresearchgate.net |

Photochemical Methodologies:

While photochemical routes for the synthesis of this specific compound are not well-documented, photochemistry offers unique pathways for certain organic transformations. Photo-induced reactions are driven by light energy, often allowing reactions to proceed under mild conditions without the need for thermal activation or harsh reagents. In principle, photochemical methods could be explored for specific steps, although their applicability to the nitration or esterification stages for this molecule is not established.

Reduction of Byproducts and Waste Streams in this compound Preparation

A key goal of green chemistry is the minimization of waste. In the synthesis of this compound, the primary sources of waste include spent acids from the nitration step, organic solvents used for extraction and purification, and undesired isomeric byproducts.

The formation of isomers is a common challenge in electrophilic aromatic substitution reactions like nitration. Traditional methods for synthesizing the precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, can generate 10-20% of unwanted isomers, necessitating extensive purification and leading to significant yield loss. google.com Advanced methodologies can address this issue directly.

Strategies for Waste Reduction:

Improved Selectivity: As discussed, the precise control offered by continuous flow reactors can significantly improve the regioselectivity of the nitration step, thereby reducing the formation of isomeric impurities. soton.ac.uk This simplifies the purification process, cutting down on solvent use and material loss.

Solvent Reduction and Recycling: Microwave-assisted synthesis can often be performed under solvent-free conditions, completely eliminating solvent waste. ajrconline.org In flow chemistry, the contained nature of the system allows for more efficient use and potential recycling of solvents.

Catalytic Processes: Employing solid acid catalysts or other recyclable catalysts for esterification or nitration could replace corrosive liquid acids, simplifying product work-up and minimizing waste. Electrocatalytic methods, for example, have shown promise as a sustainable route for the reduction of substituted nitrobenzenes, suggesting a potential green pathway for subsequent transformations of the title compound. nih.gov

| Strategy | Methodology | Impact on Waste Reduction | Reference |

|---|---|---|---|

| Enhance Reaction Selectivity | Continuous Flow Chemistry | Minimizes formation of isomeric byproducts, reducing purification needs and material loss. | vapourtec.comsoton.ac.uk |

| Eliminate Organic Solvents | Solvent-free Microwave Synthesis | Completely eliminates solvent waste streams. | ajrconline.org |

| Replace Stoichiometric Reagents | Use of recyclable catalysts (e.g., solid acids) | Reduces consumption of corrosive acids and simplifies purification. | nih.gov |

| Use Greener Reagents | Employing alternative nitrating agents (e.g., HNO₃/Ac₂O) | Can reduce the volume and hazard level of acidic waste compared to traditional mixed acid. | researchgate.net |

Detailed Spectroscopic and Structural Elucidation of Methyl 2 Chloro 3 Fluoro 5 Nitrobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Methyl 2-chloro-3-fluoro-5-nitrobenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted NMR spectra of this compound.

Comprehensive ¹H NMR Spectral Interpretation, Including Spin-Spin Coupling Effects

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl ester protons, respectively.

The aromatic protons, H-4 and H-6, are chemically non-equivalent and are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom at position 3. The strong electron-withdrawing nature of the nitro group at C-5 and the halogen atoms at C-2 and C-3 would deshield these protons, shifting their signals downfield.

The methyl protons of the ester group (-OCH₃) are anticipated to appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. This signal is not coupled to any other protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 8.0 - 8.2 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 8.3 - 8.5 | dd | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

| -OCH₃ | 3.9 - 4.0 | s | - |

Detailed ¹³C NMR Spectral Interpretation, Focusing on Substituent Effects

The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

The carbonyl carbon of the ester group is expected to appear in the downfield region, typically around 164-166 ppm. The carbon of the methyl group (-OCH₃) will be found in the upfield region, around 52-54 ppm.

The aromatic carbons will exhibit a wide range of chemical shifts due to the combined inductive and resonance effects of the chloro, fluoro, and nitro groups. The carbons directly attached to these electron-withdrawing groups (C-2, C-3, C-5) will be significantly deshielded. Furthermore, the fluorine atom will cause C-F coupling, which will split the signals of the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 132 |

| C-2 | 133 - 135 (d, J(C-F) ≈ 15-20 Hz) |

| C-3 | 158 - 162 (d, J(C-F) ≈ 250-260 Hz) |

| C-4 | 125 - 127 (d, J(C-F) ≈ 3-5 Hz) |

| C-5 | 147 - 149 |

| C-6 | 128 - 130 (d, J(C-F) ≈ 3-5 Hz) |

| C=O | 164 - 166 |

| -OCH₃ | 52 - 54 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization and Aromatic Ring Interactions

The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom at position 3. This signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons, H-4 and H-6. The chemical shift of the fluorine signal will be influenced by the electronic environment of the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons, H-4 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the protons and the carbons they are attached to (e.g., H-4 with C-4, H-6 with C-6, and the methyl protons with the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the methyl protons and the carbonyl carbon, as well as with C-1, would be expected. The aromatic protons would show correlations to several other aromatic carbons, helping to confirm their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For example, a NOESY correlation between the methyl protons and H-6 would help to confirm the orientation of the ester group.

Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound

Vibrational Band Assignment for Ester, Nitro, and Halogen Functional Groups

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=O (ester) | Stretching | 1720 - 1740 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1520 - 1560 |

| NO₂ (nitro) | Symmetric Stretching | 1340 - 1360 |

| C-O (ester) | Stretching | 1200 - 1300 |

| C-F | Stretching | 1100 - 1200 |

| C-Cl | Stretching | 700 - 800 |

The strong carbonyl stretch of the ester group is expected to be a prominent feature in the IR spectrum. The asymmetric and symmetric stretches of the nitro group are also characteristic and are expected to be strong absorptions. The C-F and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the nitro group.

Analysis of Aromatic Ring Vibrations and Substituent-Induced Perturbations

The vibrational properties of the aromatic ring in this compound are significantly influenced by its substituents: a chloro group, a fluoro group, a nitro group, and a methyl ester group. These groups perturb the electron density and geometry of the benzene ring, leading to characteristic shifts in the infrared (IR) absorption frequencies compared to unsubstituted benzene.

The substituents present are predominantly electron-withdrawing through inductive and/or resonance effects, which alters the bond strengths and vibrational modes of the aromatic system. libretexts.org The analysis of the IR spectrum can, therefore, provide valuable insights into the electronic environment of the ring.

Key vibrational modes for this molecule include:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. The exact position can be influenced by the electronic effects of the adjacent substituents.

Aromatic C=C Stretching: The characteristic skeletal vibrations of the benzene ring, which appear in the 1600-1450 cm⁻¹ region, are particularly sensitive to substitution patterns. semanticscholar.org The strong electron-withdrawing nature of the nitro and carbonyl groups is expected to shift these bands.

Ester C=O Stretching: The carbonyl stretch of the methyl ester group is a strong, prominent band typically found around 1730-1715 cm⁻¹. For a related compound, Methyl 5-chloro-2-fluoro-3-nitrobenzoate, this stretch is observed around 1700 cm⁻¹.

Nitro Group Vibrations: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is typically stronger and appears in the 1560-1520 cm⁻¹ range, while the symmetric stretch is found between 1360-1345 cm⁻¹.

C-X Vibrations: The vibrations associated with the carbon-halogen bonds include the C-Cl stretch (typically 800-600 cm⁻¹) and the C-F stretch (typically 1400-1000 cm⁻¹).

The specific substitution pattern (1,2,3,5-tetrasubstituted) also gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic for the arrangement of substituents on the ring. acs.org

Expected Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. |

| Ester C=O Stretch | ~1725 | Strong | A strong, sharp absorption typical for ester carbonyls. |

| Aromatic C=C Skeletal Vibrations | 1600 - 1450 | Medium to Strong | Multiple bands are expected due to the reduced symmetry of the ring. semanticscholar.org |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong | Highly characteristic of the nitro group. |

| Symmetric NO₂ Stretch | 1360 - 1345 | Medium to Strong | Often appears alongside the asymmetric stretch. |

| C-F Stretch | 1400 - 1000 | Strong | Can be complex and may overlap with other vibrations. |

| C-O Stretch (Ester) | 1300 - 1100 | Strong | Two bands are often observed for esters. |

| C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong | The pattern is diagnostic of the substitution arrangement. acs.org |

| C-Cl Stretch | 800 - 600 | Medium to Strong | Position is dependent on the molecular environment. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound, with the molecular formula C₈H₅ClFNO₄, the calculated monoisotopic mass is 232.9891 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pathway under electron ionization (EI) can be predicted based on the structure and data from analogous compounds. The molecular ion peak (M⁺˙) at m/z 233 (and its ³⁷Cl isotope peak at m/z 235) would be expected. Key fragmentation steps would likely involve the loss of stable neutral molecules or radicals from the functional groups.

A plausible fragmentation pathway includes:

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a benzoyl cation. This would result in a fragment at m/z 202.

Loss of formaldehyde (B43269) (CH₂O): A McLafferty rearrangement is not possible, but loss of formaldehyde from the ester group can sometimes occur, yielding a fragment at m/z 203.

Loss of the nitro group (•NO₂): Cleavage of the C-N bond would result in a fragment at m/z 187.

Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the resulting benzoyl cation can lose CO to form a substituted phenyl cation at m/z 174.

Analysis of a related isomer, Methyl 2-chloro-5-nitrobenzoate, shows major fragments corresponding to the loss of the methoxy group (m/z 184) and the molecular ion (m/z 215), supporting the proposed initial fragmentation steps. nih.gov

Proposed HRMS Fragmentation of this compound

| m/z (³⁵Cl) | Formula | Proposed Identity |

|---|---|---|

| 232.9891 | [C₈H₅ClFNO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 201.9810 | [C₇H₂ClFNO₃]⁺ | [M - OCH₃]⁺ |

| 186.9782 | [C₈H₅ClFO₂]⁺˙ | [M - NO₂]⁺˙ |

| 173.9731 | [C₆H₂ClFNO₂]⁺ | [M - OCH₃ - CO]⁺ |

| 157.9727 | [C₇H₂ClFO]⁺ | [M - NO₂ - CO]⁺ |

X-ray Crystallographic Analysis for Solid-State Structure and Conformation of this compound

While a specific crystal structure for this compound is not publicly documented in the search results, a comprehensive analysis of its likely solid-state structure can be inferred from crystallographic data of closely related analogs, such as Methyl 5-chloro-2-nitrobenzoate and various substituted chloronitrobenzoic acids. nih.govresearchgate.netnih.gov Such an analysis provides critical insights into molecular conformation, packing, and intermolecular forces.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The solid-state architecture of this compound would be dictated by a combination of weak intermolecular interactions.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. researchgate.netnih.gov The aromatic C-H groups and the methyl C-H groups can act as donors, while the oxygen atoms of the nitro and carbonyl groups are effective acceptors. These interactions often link molecules into chains or layers. nih.gov

Halogen Bonding: The presence of both chlorine and fluorine atoms makes halogen bonding a potentially significant interaction. wikipedia.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Interactions such as C-Cl···O(nitro) or C-F···O(nitro) could be present, influencing the molecular arrangement. mdpi.comresearchgate.net Short Cl···O contacts have been observed in the crystal structure of similar chlorinated nitroaromatics. researchgate.net

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O, Carbonyl O | Formation of molecular chains or layers. nih.gov |

| Halogen Bond | C-Cl, C-F (σ-hole) | Nitro O, Carbonyl O | Directional control of molecular assembly. wikipedia.orgresearchgate.net |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stabilization through stacking of molecular layers. researchgate.net |

Analysis of Aromatic Ring Torsion Angles and Molecular Conformation

The conformation of this compound is largely defined by the torsion angles between the plane of the benzene ring and the planes of the methyl ester and nitro substituents. Due to steric hindrance, it is highly improbable that the molecule is perfectly planar.

Methyl Ester Group Conformation: The methyl ester group at position C1 is flanked by a chlorine atom at C2. This ortho-substituent will create significant steric repulsion, forcing the ester group to twist out of the aromatic ring's plane. In the analog Methyl 5-chloro-2-nitrobenzoate, the ester group is twisted by 49.7° relative to the ring. researchgate.netnih.gov A similar, substantial torsion angle is expected for the title compound.

Nitro Group Conformation: The nitro group at C5 is less sterically hindered than the ester group. However, in substituted nitrobenzenes, the nitro group is often twisted from the ring plane due to a combination of steric and electronic effects, as well as packing forces in the crystal. mdpi.com For Methyl 5-chloro-2-nitrobenzoate, the nitro group is twisted by 29.4°. researchgate.netnih.gov In a more sterically crowded analog, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group exhibits a much larger twist of 85.4° due to the adjacent chloro and carboxylic acid groups. nih.gov Given the fluorine at C3, a moderate twist of the nitro group in the title compound is anticipated.

Torsion Angles in Related Nitrobenzoate Structures

| Compound | Substituent | Torsion Angle (°) | Reference |

|---|---|---|---|

| Methyl 5-chloro-2-nitrobenzoate | Nitro Group | 29.4 | researchgate.netnih.gov |

| Ester Group | 49.7 | researchgate.netnih.gov | |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro Group | 85.4 | nih.gov |

| 1-Chloro-2-methyl-4-nitrobenzene | Nitro Group | 6.2 | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 3 Fluoro 5 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Methyl 2-chloro-3-fluoro-5-nitrobenzoate

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of electron-deficient aromatic rings. nih.gov Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, the SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electrophilic by the presence of potent electron-withdrawing groups. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is paramount to the reaction's feasibility and rate.

The regioselectivity of nucleophilic attack in SNAr reactions is dictated by the positions of the leaving group and the activating electron-withdrawing groups. libretexts.org In the case of this compound, the potential leaving groups are the chloro substituent at the C2 position and the fluoro substituent at the C3 position.

A critical factor governing the rate of SNAr reactions is the ability of the electron-withdrawing group to stabilize the negative charge of the Meisenheimer complex through resonance. This stabilization is only effective when the activating group is positioned ortho or para to the leaving group. libretexts.org In this compound, the strongly activating nitro group is at the C5 position, which is meta to both the chloro (C2) and fluoro (C3) substituents. This meta-positioning prevents the nitro group from participating in the resonance stabilization of the anionic intermediate formed upon nucleophilic attack at either C2 or C3. Consequently, the aromatic ring of this compound is significantly deactivated towards classical SNAr reactions compared to isomers where the nitro group is in an ortho or para position.

Should a reaction be forced under harsh conditions, the question of which halogen would be preferentially displaced arises. In SNAr mechanisms, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com Fluorine, being the most electronegative halogen, is the strongest activator for this step, making the carbon to which it is attached highly electrophilic. Therefore, in activated systems, fluoride (B91410) is often a better leaving group than chloride, which is contrary to the trend observed in SN1 and SN2 reactions. youtube.com However, given the profound deactivation due to the meta-nitro group, significant reactivity at either halogen site is not anticipated under standard SNAr conditions.

The reactivity of an aromatic ring in SNAr is a function of the electronic properties of its substituents. The substituents on this compound—a nitro group, two halogens, and a methyl ester group—all influence the ring's electrophilicity.

Nitro Group (NO₂) : The nitro group is one of the most powerful activating groups for SNAr reactions due to its ability to withdraw electron density by both induction (-I effect) and, more importantly, resonance (-R effect). nih.gov As discussed, its activating potential is maximized when it can delocalize the negative charge of the Meisenheimer intermediate, a condition not met in this molecule due to its meta position relative to the leaving groups. libretexts.org Structural studies on related nitroaromatic compounds have shown that steric hindrance can cause the nitro group to twist out of the plane of the benzene (B151609) ring, which can diminish its resonance effect. researchgate.net

Methyl Ester Group (CO₂CH₃) : The methyl ester group also acts as an electron-withdrawing group, primarily through induction and a moderate resonance effect, further contributing to the electron-deficient nature of the aromatic ring.

The cumulative effect of these substituents makes the aromatic ring of this compound highly electron-deficient. However, the mechanistic pathway for SNAr is critically dependent on the stabilization of the reaction intermediate. The lack of ortho or para resonance stabilization from the primary activating group renders the molecule relatively inert to this reaction mechanism.

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| -NO₂ | C5 | Strong -I, Strong -R | Strongly activating in principle, but ineffective for leaving groups at C2/C3 due to meta-positioning (no resonance stabilization of intermediate). |

| -Cl | C2 | Strong -I, Weak +R | Increases ring electrophilicity. Potential leaving group, but not activated by the nitro group. |

| -F | C3 | Strong -I, Weak +R | Increases ring electrophilicity. Potential leaving group, but not activated by the nitro group. |

| -CO₂CH₃ | C1 | Moderate -I, Moderate -R | Contributes to overall ring deactivation and electrophilicity. |

Rate = k[Aryl Halide][Nucleophile]

The rate of the reaction is highly sensitive to the stability of the Meisenheimer complex. A more stable intermediate corresponds to a lower activation energy for its formation and thus a faster reaction rate. The stability of this intermediate is the thermodynamic component, which directly influences the reaction kinetics.

For substituted benzoates, the electronic effects of substituents on reaction rates can often be quantified using Linear Free Energy Relationships (LFERs), such as the Hammett equation. oieau.fr The Hammett relationship correlates reaction rates with substituent constants (σ) that represent their electron-donating or -withdrawing ability. A large positive reaction constant (ρ) indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. oieau.fr

While an SNAr reaction on this compound would be expected to have a large positive ρ value, the σ constants for the meta-nitro group would not fully reflect its potential activating power, which is only realized in ortho or para positions. Kinetic studies on related nitroaromatic systems demonstrate that changing a nitro group's position from para to meta relative to the leaving group can decrease the reaction rate by several orders of magnitude.

Ester Hydrolysis and Transesterification Reactions of this compound

The methyl ester functional group of this compound is susceptible to hydrolysis and transesterification reactions, common transformations for esters. These reactions involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Ester hydrolysis can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. quora.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves an acid-base reaction where the carboxylate anion is formed. quora.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The presence of strong electron-withdrawing groups (NO₂, Cl, F) on the aromatic ring makes the carbonyl carbon more electrophilic, thereby increasing the rate of the initial nucleophilic attack. oieau.fr Consequently, this compound is expected to undergo base-catalyzed hydrolysis more rapidly than methyl benzoate (B1203000) itself.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | H⁺ (e.g., H₂SO₄, HCl) | OH⁻ (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Mechanism | Protonation of carbonyl oxygen followed by nucleophilic attack by water. | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. |

| Effect of Substituents | Accelerated by electron-withdrawing groups, but the effect can be complex. | Strongly accelerated by electron-withdrawing groups. |

| Product | 2-chloro-3-fluoro-5-nitrobenzoic acid + Methanol (B129727) | Sodium 2-chloro-3-fluoro-5-nitrobenzoate + Methanol |

Biocatalysis offers a green and highly selective alternative for chemical transformations. Enzymes such as hydrolases (lipases, esterases) and oxygenases have been used to modify substituted benzoates. nih.govsemanticscholar.org

Hydrolases : Lipases and esterases are commonly used for the hydrolysis of esters. These reactions are often highly chemo- and regioselective. The electronic effects of substituents can influence the rate of enzymatic hydrolysis, and Hammett LFERs have been used to model these relationships in the hydrolysis of substituted benzoate esters. semanticscholar.org

Oxygenases : Engineered microorganisms containing specific enzymes have been shown to transform substituted benzoates. For example, Pseudomonas oleovorans strains engineered to produce toluate-1,2-dioxygenase can convert various benzoates into their corresponding cis-diols. nih.gov However, such enzymatic transformations can be sensitive to the substitution pattern on the aromatic ring. Studies have shown that the efficiency of these enzymes can be limited with certain ortho-substituted substrates. nih.gov

While no specific studies on the enzymatic transformation of this compound were identified, the existing literature on related compounds suggests that both hydrolytic and oxidative enzymatic pathways could be viable, though the specific substitution pattern may present challenges for certain enzymes. nih.govnih.gov

Reduction Chemistry of the Nitro Group and Ester Functionality in this compound

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the nitro group in the presence of an ester and aryl halides is a common transformation in organic synthesis. Reagents such as stannous chloride (SnCl₂) in ethanol (B145695) or iron powder in the presence of a mild acid are often employed for this purpose. niscpr.res.in These methods are generally chemoselective, leaving the ester group intact due to its lower reactivity towards these reducing agents. researchgate.netd-nb.info The reaction would theoretically yield Methyl 2-amino-5-chloro-3-fluorobenzoate. The efficiency of such a reaction would depend on the specific conditions used, as outlined in the hypothetical data table below.

| Reagent System | Solvent | Temperature (°C) | Expected Product | Potential Byproducts |

| SnCl₂·2H₂O | Ethanol | Reflux | Methyl 5-amino-2-chloro-3-fluorobenzoate | Unreacted starting material |

| Fe / NH₄Cl | Ethanol/Water | Reflux | Methyl 5-amino-2-chloro-3-fluorobenzoate | Iron sludge impurities |

| H₂ (g), Pd/C | Methanol | 25 | Methyl 5-amino-2-chloro-3-fluorobenzoate | Potential dehalogenation products |

Reduction of the Ester to Corresponding Alcohol Derivatives

The reduction of the methyl ester functionality to a primary alcohol, yielding (2-chloro-3-fluoro-5-nitrophenyl)methanol, would require a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation. However, LiAlH₄ would also readily reduce the nitro group, leading to the formation of (2-amino-5-chloro-3-fluorophenyl)methanol. Selective reduction of the ester while preserving the nitro group is exceptionally challenging and would require specialized reagents, such as sodium borohydride (B1222165) in the presence of activating Lewis acids, though simultaneous nitro reduction would still be a significant competing pathway. jsynthchem.comjsynthchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions of this compound

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. mdpi.com The presence of two different halogen atoms (chlorine and fluorine) on the aromatic ring introduces a question of regioselectivity.

Optimization of Catalytic Systems and Ligands for Enhanced Efficiency

The success of a cross-coupling reaction on a di-halogenated substrate often hinges on the choice of catalyst, ligand, base, and solvent. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) are typically required to facilitate the oxidative addition step, which is often rate-limiting. The reaction conditions would need to be optimized to favor coupling at one halogen over the other and to minimize side reactions like dehalogenation.

Scope and Limitations of Cross-Coupling with Respect to Fluorine and Chlorine Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl >> F. The carbon-fluorine bond is significantly stronger and less prone to oxidative addition by palladium(0) complexes under standard conditions. Therefore, it is overwhelmingly likely that any palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Sonogashira) would occur selectively at the C-Cl bond at the 2-position. nih.gov The strong electron-withdrawing effect of the adjacent nitro group and fluorine atom would further influence the electronic properties of the C-Cl bond, potentially affecting its reactivity. Achieving coupling at the C-F bond would require harsh conditions or specialized catalytic systems designed for C-F activation, which are not standard.

Computational Chemistry and Theoretical Studies on Methyl 2 Chloro 3 Fluoro 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Geometry Optimization and Conformational Analysis of Methyl 2-chloro-3-fluoro-5-nitrobenzoate

No published data available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction

No published data available.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

No published data available.

Quantum Chemical Calculations for Reaction Mechanism Elucidation of this compound Transformations

Transition State Characterization and Activation Energy Profiles for SNAr Reactions

No published data available.

Energy Profiles of Key Chemical Transformations and Selectivity Determination

No published data available.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

There are no available research articles or dedicated database entries that provide theoretical predictions (e.g., using Density Functional Theory - DFT) of NMR, IR, or UV-Vis spectra specifically for this compound. Consequently, a correlation of predicted spectroscopic parameters with experimental data for this particular compound cannot be compiled.

For related compounds, computational methods are frequently used to predict spectroscopic properties. For instance, DFT calculations can estimate the chemical shifts for ¹H and ¹³C NMR, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These theoretical values are then often compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. However, without studies specific to this compound, a detailed data table and analysis as requested cannot be generated.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

Similarly, there is no specific information available from published molecular dynamics (MD) simulations for this compound. MD simulations are powerful tools for investigating the dynamic behavior of molecules, including their conformational changes and interactions with surrounding molecules in solution or in a condensed phase. Such studies would be relevant for understanding potential supramolecular assembly or the behavior of the compound in various solvents.

While general principles of intermolecular interactions (such as dipole-dipole interactions, van der Waals forces, and potential for weak hydrogen bonding) can be inferred from the molecular structure, specific quantitative data from MD simulations, such as radial distribution functions or interaction energies, are not available for this compound in the current body of scientific literature.

Applications in Organic Synthesis and Advanced Materials Science Excluding Prohibited Areas

Methyl 2-chloro-3-fluoro-5-nitrobenzoate as a Versatile Building Block in Complex Organic Molecule Synthesis

The strategic arrangement of electron-withdrawing groups and reactive halogen atoms on the benzene (B151609) ring makes this compound a valuable starting material for the synthesis of intricate organic molecules. Its functional groups can be selectively manipulated, providing a platform for building diverse and complex chemical structures.

Precursor for Novel Chemical Scaffolds and Ring Systems

The compound serves as a foundational precursor for generating novel chemical backbones and fused ring systems. The presence of multiple reactive centers allows for sequential reactions that build molecular complexity. For instance, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. This process is instrumental in forming various heterocyclic scaffolds, such as benzimidazoles, by reacting the resulting amine with appropriate reagents. The halogen substituents also offer sites for cross-coupling reactions, enabling the attachment of other molecular fragments to construct more elaborate frameworks.

Synthon for Specialty Organic Chemicals and Agrochemical Intermediates (Non-Biological, Non-Clinical Focus)

In the realm of specialty chemicals, this compound functions as a key synthon—a molecular fragment used to build larger molecules. It is recognized as an important intermediate in the synthesis of agrochemicals, where its specific functional groups are necessary for constructing the final active ingredients. The chloro, fluoro, and nitro groups influence the molecule's reactivity, allowing for controlled, stepwise modifications to achieve a desired chemical structure. These transformations are central to creating intermediates for a variety of non-biological and non-clinical specialty organic chemicals.

Building Block for Fluorescent Probes and Dyes (Excluding Direct Biological/Clinical Applications)

While direct applications are still emerging, the structural motifs within this compound are relevant to the design of fluorescent materials. Nitroaromatic compounds are well-known for their ability to quench fluorescence. nih.gov This property can be harnessed by designing "pro-fluorescent" probes, where the nitro group is chemically transformed—for example, reduced to an amino group—to "turn on" fluorescence. This principle is used in developing fluorescent probes. nih.gov The synthesis of fluorophores like 7-nitrobenzo-2-oxa-1,3-diazole (NBD) highlights the utility of nitrated benzene derivatives in creating fluorescent skeletons. nih.gov Therefore, this compound represents a potential building block for novel dyes and probes, where its nitro group can be chemically modified to modulate photophysical properties for applications in materials science.

Derivatization Strategies to Access Novel Chemical Libraries from this compound

The generation of chemical libraries with diverse structures is a cornerstone of modern chemical research. This compound is an ideal starting point for such endeavors due to its multiple, orthogonally reactive functional groups.

Formation of Heterocyclic Compounds via Cyclization Reactions

A primary strategy for derivatization involves the synthesis of heterocyclic compounds through cyclization. A common and powerful sequence begins with the reduction of the nitro group to an aniline (B41778) derivative. This newly formed amino group, positioned ortho or para to other functionalities, can undergo intramolecular or intermolecular reactions to form rings. For example, condensation of the amine with aldehydes or carboxylic acids can lead to the formation of benzimidazoles and other fused heterocycles. This approach allows for the systematic creation of a wide array of heterocyclic structures, which are prevalent scaffolds in materials science and specialty chemicals.

Synthesis of Diversely Substituted Benzoic Acid Derivatives and Their Functional Equivalents

The functional groups on the this compound ring can be selectively modified to produce a library of substituted benzoic acid derivatives. Key transformations include:

Nucleophilic Aromatic Substitution (SNAr): The chloro and fluoro substituents can be replaced by various nucleophiles (e.g., alkoxides, amines) to introduce new functional groups onto the aromatic ring.

Nitro Group Reduction: The nitro group can be reduced to an amine using standard reducing agents like hydrogen gas with a catalyst. This amine can then be further functionalized.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which provides a handle for further reactions such as amide bond formation.

These selective transformations enable the creation of a diverse library of compounds from a single, readily available starting material.

Interactive Data Table: Derivatization Reactions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reaction Type |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂ | Amino (-NH₂) | Reduction |

| Methyl Ester (-COOCH₃) | LiOH or NaOH, H₂O | Carboxylic Acid (-COOH) | Hydrolysis |

| Chloro (-Cl) | R-OH, NaH | Alkoxy (-OR) | Nucleophilic Substitution |

| Chloro (-Cl) | R-NH₂ | Amino (-NHR) | Nucleophilic Substitution |

| Fluoro (-F) | R-SH, K₂CO₃ | Thioether (-SR) | Nucleophilic Substitution |

Potential Role in Polymer Chemistry and Functional Materials

The unique combination of electron-withdrawing groups and reactive sites on the benzene ring of this compound makes it an interesting candidate for the development of high-performance polymers and advanced materials with tailored properties.

Monomer or Intermediate for Specialty Polymers with Tailored Properties

This compound can be envisioned as a precursor to monomers for various specialty polymers, particularly aromatic polyamides. The synthetic utility of this compound lies in the sequential modification of its functional groups.

The nitro group can be readily reduced to an amino group (-NH₂) using standard catalytic hydrogenation methods. This transformation would yield Methyl 2-amino-5-chloro-3-fluorobenzoate . Subsequent hydrolysis of the methyl ester group would provide the corresponding carboxylic acid, 2-amino-5-chloro-3-fluorobenzoic acid . This resulting molecule, possessing both an amino and a carboxylic acid group, can act as an AB-type monomer for the synthesis of polyamides.

Alternatively, the methyl ester can be hydrolyzed first, followed by the reduction of the nitro group to produce the same aminobenzoic acid monomer. This monomer can then undergo self-condensation polymerization to produce a polyamide with a repeating unit containing chloro and fluoro substituents on the aromatic backbone.

The general reaction scheme for the synthesis of such a polyamide is depicted below:

Table 1: Proposed Synthesis of a Specialty Polyamide from this compound

| Step | Reaction | Reactants/Reagents | Product |

| 1 | Reduction of Nitro Group | This compound, H₂, Pd/C | Methyl 2-amino-5-chloro-3-fluorobenzoate |

| 2 | Hydrolysis of Ester | Methyl 2-amino-5-chloro-3-fluorobenzoate, NaOH, H₂O then H⁺ | 2-amino-5-chloro-3-fluorobenzoic acid |

| 3 | Polycondensation | 2-amino-5-chloro-3-fluorobenzoic acid, Heat, Catalyst | Poly(imino-5-chloro-3-fluoro-1,2-phenylenecarbonyl) |

The presence of the halogen atoms (chlorine and fluorine) on the polymer backbone is expected to impart several desirable properties to the resulting polyamide:

Enhanced Thermal Stability: The strong C-F and C-Cl bonds can increase the thermal degradation temperature of the polymer.

Improved Chemical Resistance: Halogen atoms can protect the polymer backbone from chemical attack.

Modified Solubility: The polar nature of the C-F and C-Cl bonds may influence the solubility of the polymer in various organic solvents, potentially improving its processability.

Flame Retardancy: The presence of halogens is known to confer flame-retardant properties to polymers.

While direct experimental data for polymers derived from this compound is scarce, research on analogous halogenated aromatic polyamides supports these expectations. For instance, polyamides derived from other fluorinated and chlorinated aromatic diamines and diacids have demonstrated exceptional thermal stability and chemical resistance, making them suitable for applications in aerospace, electronics, and demanding industrial environments.

Precursor for Advanced Organic Electronic or Optoelectronic Materials

The electronic properties of this compound, characterized by the presence of both electron-withdrawing nitro and halogen groups, make it a potential precursor for the synthesis of advanced organic electronic and optoelectronic materials. These materials are key components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthetic strategy would involve the transformation of the functional groups of this compound to introduce desired electronic functionalities. For example, the nitro group can be converted to an amino group, which is a common building block in many organic electronic materials. The halogen atoms provide handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing extended π-conjugated systems. These conjugated systems are essential for charge transport and light emission in organic electronic devices.

A hypothetical pathway to a functional material could involve:

Reduction of the nitro group to an amine.

Cross-coupling reactions at the chloro or fluoro positions to introduce other aromatic or heteroaromatic rings, thereby extending the π-conjugation.

Further functionalization of the ester group to tune the material's solubility, morphology, and electronic properties.

Table 2: Potential Functionalization Reactions of this compound for Electronic Materials

| Functional Group | Reaction Type | Potential Outcome | Application in Organic Electronics |

| Nitro Group | Reduction to Amine | Formation of an electron-donating group. | Precursor for hole-transporting materials or emissive materials. |

| Chloro/Fluoro Group | Suzuki/Stille Coupling | Extension of π-conjugation by adding aryl or heteroaryl groups. | Tuning of the bandgap and charge transport properties of the material. |

| Methyl Ester Group | Amidation/Transesterification | Introduction of solubilizing groups or other functional moieties. | Improved processability and fine-tuning of electronic properties. |

The presence of the fluorine atom is particularly noteworthy. The incorporation of fluorine into organic electronic materials is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can lead to improved device performance and stability.

While no specific organic electronic materials derived directly from this compound have been reported, the synthetic versatility of this compound, combined with the known effects of its functional groups on the properties of organic materials, suggests that it is a promising, yet underexplored, precursor in this field. Further research into the reactivity and derivatization of this compound could open up new avenues for the development of novel high-performance organic electronic and optoelectronic materials.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 2 Chloro 3 Fluoro 5 Nitrobenzoate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Isomer Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 2-chloro-3-fluoro-5-nitrobenzoate. A well-developed and validated HPLC method can effectively separate the main compound from its process-related impurities, isomers, and degradation products.

A reverse-phase HPLC (RP-HPLC) method is typically developed for purity and isomer analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters:

Column Selection: A C18 (octadecylsilyl) column is a common first choice due to its versatility and wide applicability for moderately polar compounds.

Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a range of polarities.

Detection: A UV-Vis detector is suitable for this compound due to the presence of the nitroaromatic chromophore. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.

A representative validated HPLC method for the purity analysis of this compound is detailed below.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min (50% B), 5-20 min (50-80% B), 20-25 min (80% B), 25.1-30 min (50% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Sample Preparation | 1 mg/mL solution in Acetonitrile |

Method Validation: The developed method must be validated according to ICH guidelines to ensure its reliability. pharmtech.com Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). oup.comresearchgate.net

Table 2: Summary of HPLC Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Range) | 0.05 - 1.5 mg/mL | Correlation Coefficient (r²) > 0.999 |

| Correlation Coefficient (r²) | 0.9995 | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Repeatability (n=6) | 0.45% | ≤ 1.0% |

| - Intermediate Precision | 0.68% | ≤ 2.0% |

| LOD | 0.01 µg/mL | Report Value |

| LOQ | 0.03 µg/mL | Report Value |

| Specificity | No interference from blank or impurities | Peak purity > 99.0% |

Chirality refers to a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. Chiral separation is crucial for pharmaceuticals where different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov

This compound is an achiral molecule. It does not possess a stereocenter (an atom, typically carbon, bonded to four different groups) and therefore does not exist as enantiomers. Consequently, chiral separation methodologies are not applicable for the analysis of its enantiomeric purity.

The validated HPLC method is an invaluable tool for monitoring the progress of chemical reactions in real-time. By analyzing aliquots from the reaction mixture at various time points, chemists can determine the rate of formation of the product and the consumption of starting materials, as well as detect the formation of any byproducts.

For quantitative analysis, an external standard calibration curve is typically used. A series of solutions with known concentrations of a pure reference standard of this compound are analyzed to establish a relationship between peak area and concentration.

Sample Preparation for Reaction Monitoring:

An aliquot is withdrawn from the reaction vessel.

The reaction is immediately quenched (e.g., by rapid cooling or addition of a quenching agent) to stop the chemical transformation.

The sample is diluted with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC method.

The sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Table 3: Hypothetical Reaction Monitoring Data for the Synthesis of this compound

| Reaction Time (hours) | Starting Material (%) | Product (%) | Impurity X (%) |

| 0 | 99.5 | 0.1 | 0.0 |

| 1 | 75.2 | 23.5 | 0.8 |

| 2 | 48.9 | 49.6 | 1.2 |

| 4 | 15.6 | 82.3 | 1.8 |

| 6 | 2.1 | 95.5 | 2.1 |

| 8 | <0.5 | 97.2 | 2.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Reaction Monitoring

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is highly suitable for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for direct GC-MS analysis, which can be used for identity confirmation and for detecting volatile impurities that may not be observed by HPLC.

GC-MS Method: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

For reaction monitoring, GC-MS is particularly useful for identifying volatile byproducts or unreacted volatile starting materials. hidenanalytical.com While direct injection is feasible, derivatization could be employed to enhance the volatility of any potential non-volatile impurities, though this is not typically necessary for the target analyte itself. gcms.czresearchgate.net

Table 4: GC-MS Method Parameters

| Parameter | Condition |

| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 400 amu |

| Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

The mass spectrum of this compound would show a characteristic fragmentation pattern, providing a molecular fingerprint for unambiguous identification.

Table 5: Expected Key Mass Fragments (m/z) for this compound

| m/z Value | Fragment Identity (Proposed) |

| 233/235 | [M]+ (Molecular ion, showing isotopic pattern for Chlorine) |

| 202/204 | [M - OCH₃]+ |

| 174/176 | [M - COOCH₃]+ |

| 157 | [M - Cl - NO₂]+ |

Capillary Electrophoresis (CE) and Other High-Resolution Separation Techniques for Complex Mixtures

Capillary Electrophoresis is a family of high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. wikipedia.org CE offers extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it an excellent complementary technique to HPLC and GC, especially for complex mixtures containing numerous isomers and impurities. tandfonline.com

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE mode. In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the buffer solution above its critical micelle concentration. These micelles form a pseudostationary phase. Neutral analytes are separated based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. sciex.com

Table 6: Representative MEKC Method Parameters

| Parameter | Condition |

| Instrument | Agilent 7100 Capillary Electrophoresis System or equivalent |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length (52 cm effective length) |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS |

| Voltage | 25 kV (Normal polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 254 nm |

CE techniques, particularly MEKC, can often provide a different separation selectivity compared to RP-HPLC. This orthogonality is highly valuable in method development, as it can resolve impurities that may co-elute in an HPLC separation, thus providing a more comprehensive profile of the sample's purity.

Future Directions and Emerging Research Avenues for Methyl 2 Chloro 3 Fluoro 5 Nitrobenzoate Chemistry

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies

The complex scaffold of Methyl 2-chloro-3-fluoro-5-nitrobenzoate presents a rich playground for the development of advanced catalytic transformations. A key area of future research lies in the selective functionalization of its carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach to creating complex derivatives compared to traditional cross-coupling methods that require pre-functionalization.

Research efforts are expected to focus on transition-metal-catalyzed C-H activation, where the existing substituents can act as directing groups to control regioselectivity. The nitro group, in particular, is a known directing group for ortho C-H functionalization reactions. rsc.org Investigating its directing-group potential in the context of the other substituents (chloro, fluoro, and methyl ester) on the ring will be a significant endeavor. This could lead to the development of novel ortho-arylation, -alkylation, or -allylation reactions. rsc.org

Furthermore, the exploration of distal C-H functionalization, such as at the meta position, represents a formidable challenge and a frontier in synthetic chemistry. rsc.org Developing catalytic systems capable of overcoming the inherent electronic biases of the substrate to selectively functionalize the C-H bond meta to the primary directing groups would provide access to entirely new classes of compounds.

Potential catalytic strategies to be explored are summarized below:

| Catalytic Strategy | Target Transformation | Potential Catalyst Systems | Research Focus |

| Directed C-H Functionalization | Ortho-arylation/alkylation | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Leveraging the nitro group as a directing element to functionalize the C6 position. rsc.orgnih.gov |

| Distal C-H Functionalization | Meta-olefination/cyanation | Palladium (Pd) with specialized ligands | Developing novel ligand and template strategies to achieve selective activation of the C4 C-H bond. rsc.org |

| C-F Bond Activation | Cross-coupling reactions | Nickel (Ni), Palladium (Pd) | Exploring selective activation and substitution of the robust C-F bond to introduce new functional groups. |

| Reductive Coupling | Synthesis of heterocyclic systems | Iron (Fe), Copper (Cu) | Utilizing the nitro group as a precursor for in-situ amine formation and subsequent cyclization reactions. |

Integration of this compound Synthesis into Automated and High-Throughput Platforms

The synthesis of fine chemicals is increasingly benefiting from the adoption of automated and high-throughput technologies, particularly continuous flow chemistry. acs.orgmt.com These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for rapid process optimization. europa.euewadirect.com